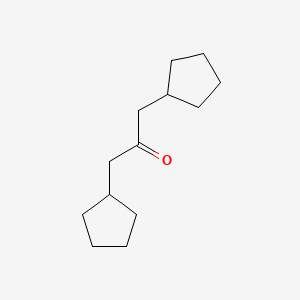
1,3-Dicyclopentylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopentylpropan-2-one is a chemical compound with the CAS Number: 858835-49-1. It has a molecular weight of 194.32. The compound is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C13H22O/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-12H,1-10H2. This code provides a specific description of the structure of the compound .Aplicaciones Científicas De Investigación
Ethylene Action Inhibition in Plants
1,3-Dicyclopentylpropan-2-one analogues like 1-methylcyclopropene (1-MCP) play a significant role in inhibiting ethylene action in plants, which is crucial for regulating various physiological processes. Research shows that 1-MCP effectively controls ethylene effects in fruits, vegetables, and floriculture crops, and is used to maintain quality during storage. The efficacy of these compounds varies with concentration, temperature, and duration of application, and they exhibit substantial impact on plant respiration, ethylene production, color changes, and disease resistance (Blankenship & Dole, 2003).
Role in Ripening and Quality Maintenance of Fruits and Vegetables
The utilization of 1-MCP has expanded significantly, particularly in the apple industry, due to its ability to delay ripening and maintain the quality of produce. The application of 1-MCP is shown to vary among different fruits and vegetables, influencing a range of responses from ripening to senescence. Its potential in commercial technology for quality maintenance is highly regarded (Watkins, 2006).
Meta-Analysis of Effects on Climacteric Fruit Ripening
A meta-analysis of studies on 1-MCP showed that it significantly reduces ripening indicators in climacteric fruits, positively affecting quality maintenance and commercial value. The impact of 1-MCP varies across different fruit species, concentrations, and storage conditions, highlighting the need for tailored application strategies (Zhang et al., 2020).
Inhibitory Effects on Ethylene-Induced Processes
Different analogues of this compound, including 1-MCP, have been tested for their ability to block ethylene receptors in plants. These studies help in understanding the varying responses of different plant tissues to ethylene and its inhibitors, providing insights into the design of more effective ethylene action inhibitors for agricultural use (Apelbaum et al., 2008).
Safety and Hazards
The safety information for 1,3-Dicyclopentylpropan-2-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
1,3-dicyclopentylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKPUFYBVECCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B2772158.png)
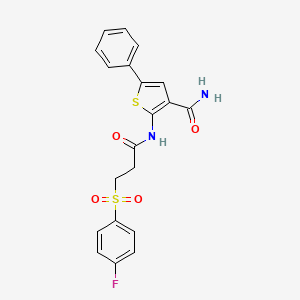
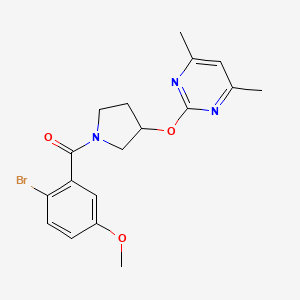
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2772163.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)
![5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2772166.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2772168.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2772169.png)
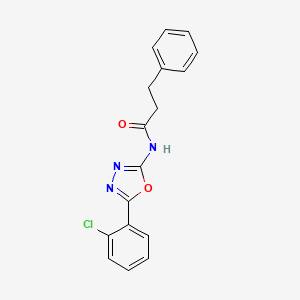
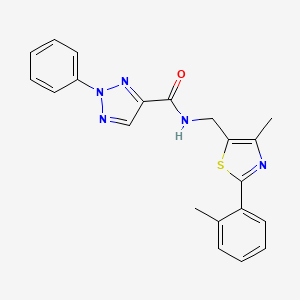
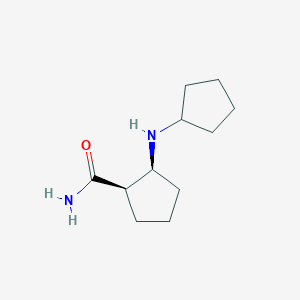
![ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2772175.png)
![2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2772176.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)
